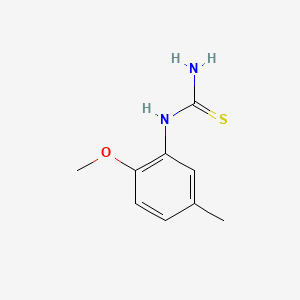

2-Methoxy-5-methylphenylthiourea

CAS No.: 88686-29-7

Cat. No.: VC2491097

Molecular Formula: C9H12N2OS

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88686-29-7 |

|---|---|

| Molecular Formula | C9H12N2OS |

| Molecular Weight | 196.27 g/mol |

| IUPAC Name | (2-methoxy-5-methylphenyl)thiourea |

| Standard InChI | InChI=1S/C9H12N2OS/c1-6-3-4-8(12-2)7(5-6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13) |

| Standard InChI Key | IPKUQBKZOAIUOC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)NC(=S)N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=S)N |

Introduction

Chemical Structure and Properties

Molecular Structure

2-Methoxy-5-methylphenylthiourea features a thiourea moiety (-NH-CS-NH₂) connected to a phenyl ring substituted with a methoxy group at position 2 and a methyl group at position 5. This arrangement creates a molecule with multiple reactive sites and interesting electronic properties.

Physical and Chemical Properties

The compound possesses several distinctive physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of 2-Methoxy-5-methylphenylthiourea

Structural Characteristics

The structure of 2-Methoxy-5-methylphenylthiourea is characterized by several key features that influence its chemical behavior:

The thiourea group (-NH-CS-NH₂) serves as a versatile functional entity with multiple reaction sites. The NH groups can participate in hydrogen bonding, while the C=S bond can undergo various transformations including coordination with metal ions and nucleophilic reactions.

The methoxy substituent at position 2 introduces electron-donating effects through resonance, potentially increasing electron density at specific positions on the aromatic ring. This can influence the compound's reactivity in electrophilic aromatic substitution reactions.

The methyl group at position 5 provides additional electron-donating character through inductive effects, further modifying the electronic distribution within the molecule. This arrangement of substituents creates a unique electronic environment that distinguishes 2-Methoxy-5-methylphenylthiourea from other thiourea derivatives.

Synthesis Methods

Established Synthetic Routes

The synthesis of 2-Methoxy-5-methylphenylthiourea has been documented in chemical literature, with one established route involving the reaction between potassium thiocyanate and 2-methoxy-5-methylaniline. This synthetic pathway represents a common approach for preparing substituted thioureas .

Reaction Conditions and Procedure

The synthesis typically proceeds under the following conditions:

-

Reaction between 2-methoxy-5-methylaniline and potassium thiocyanate (KSCN)

-

The reaction is conducted in water with hydrochloric acid as a catalyst

-

Heating is maintained for approximately 12 hours to ensure complete conversion

-

The product is isolated through standard workup procedures, potentially including filtration, washing, and recrystallization

Yield and Efficiency

The documented synthetic route provides 2-Methoxy-5-methylphenylthiourea with a yield of approximately 64%, which represents a moderate to good efficiency for this type of transformation. This yield suggests that the reaction conditions are reasonably optimized, though there may be room for improvement through modification of reaction parameters or alternative synthetic approaches .

The synthesis was reported in the Journal of Organic Chemistry (1984, volume 49, issue 6, pages 997-1000) by researchers Patil and Chedekel, indicating that this methodology has been established in peer-reviewed literature .

Chemical Reactivity and Transformations

Reactivity Profile

2-Methoxy-5-methylphenylthiourea exhibits reactivity characteristic of thiourea derivatives, with several potential reaction pathways available:

The thiourea moiety can participate in nucleophilic reactions through the sulfur atom and the nitrogen atoms, making it a versatile functional group for chemical transformations. The compound can potentially form coordination complexes with metal ions, a property common to thioureas due to the presence of multiple donor atoms (N and S).

Additionally, the aromatic ring with its methoxy and methyl substituents can undergo typical electrophilic aromatic substitution reactions, though the specific substitution patterns would be influenced by the existing substituents .

Known Transformations

Based on related thiourea compounds, 2-Methoxy-5-methylphenylthiourea may participate in various transformations including:

-

Cyclization reactions to form heterocyclic compounds

-

Coordination with transition metals to form complexes

-

Conversion to isothiocyanates under oxidative conditions

-

Reactions with electrophiles at the sulfur position

One significant transformation involves the potential conversion of thioureas to 2-aminothiazoles through reaction with α-haloketones, a process similar to the Hantzsch thiazole synthesis. This type of transformation is particularly relevant as research has shown that 2-aminothiazoles exhibit valuable antimicrobial properties .

Applications and Research Findings

Pharmaceutical Research

Compounds structurally related to 2-Methoxy-5-methylphenylthiourea have demonstrated potential in pharmaceutical applications. For instance, 2-aminothiazole derivatives, which can be synthesized from thioureas, have shown promising antimicrobial activities, particularly against Mycobacterium tuberculosis .

Research has indicated that specific substituents on thiazole rings can enhance antibacterial activity, suggesting that the methoxy and methyl groups present in 2-Methoxy-5-methylphenylthiourea might contribute to potential biological activities if incorporated into thiazole-based structures.

Chemical Intermediate Applications

2-Methoxy-5-methylphenylthiourea serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The thiourea functional group provides a versatile handle for further transformations, making this compound useful in the preparation of various chemical entities .

Comparative Analysis with Related Compounds

When compared with structurally similar compounds, 2-Methoxy-5-methylphenylthiourea exhibits distinct properties. For example, N-(5-Fluoro-2-methylphenyl)thiourea differs only in having a fluoro substituent instead of a methoxy group, yet this single change can significantly alter the compound's electronic properties and potential applications .

Similarly, 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine represents a cyclized derivative that could potentially be synthesized from 2-Methoxy-5-methylphenylthiourea. This thiazole derivative offers different chemical properties and potential biological activities compared to the parent thiourea.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume